2-[6-(3,4-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine
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Overview
Description
6-(3,4-Difluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of fluorinated phenyl, pyrazinyl, triazolo, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-difluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of a hydrazine derivative with a nitrile compound to form the triazole ring.
Introduction of the Thiadiazole Moiety: The triazole intermediate is then reacted with a thiocarbonyl compound to introduce the thiadiazole moiety.
Substitution with Fluorinated Phenyl and Pyrazinyl Groups: The final step involves the substitution of the triazolo-thiadiazole core with 3,4-difluorophenyl and 2-pyrazinyl groups under suitable reaction conditions, such as the use of a base and a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole and pyrazinyl rings.
Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with amine or hydrazine functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 6-(3,4-difluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-difluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Difluorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,4-Difluorophenyl)-3-(2-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,4-Difluorophenyl)-3-(2-pyridazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3,4-difluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of fluorinated phenyl, pyrazinyl, triazolo, and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H6F2N6S |
---|---|
Molecular Weight |
316.29 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6F2N6S/c14-8-2-1-7(5-9(8)15)12-20-21-11(18-19-13(21)22-12)10-6-16-3-4-17-10/h1-6H |
InChI Key |
BUFVQFBQZRZNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=NC=CN=C4)F)F |
Origin of Product |
United States |
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